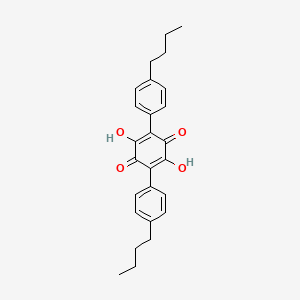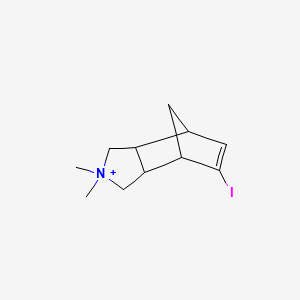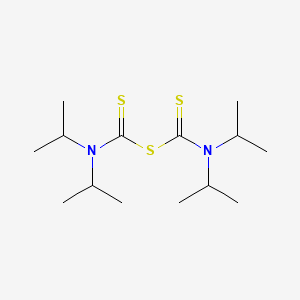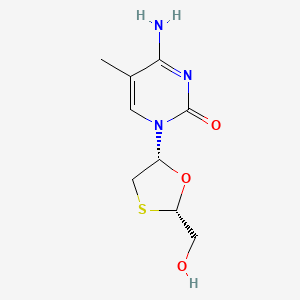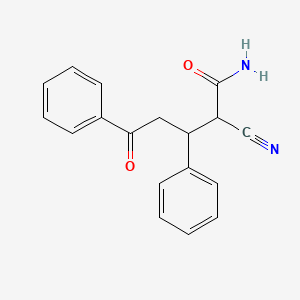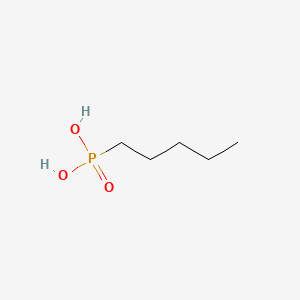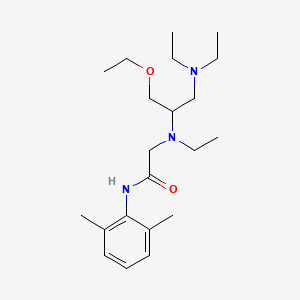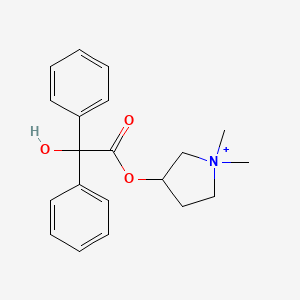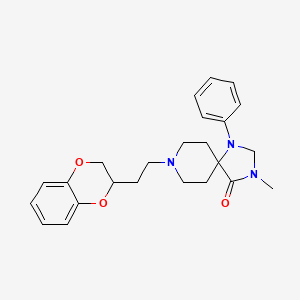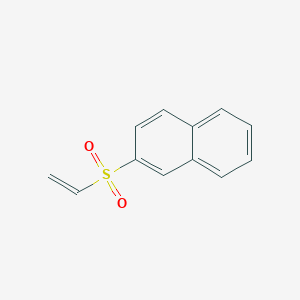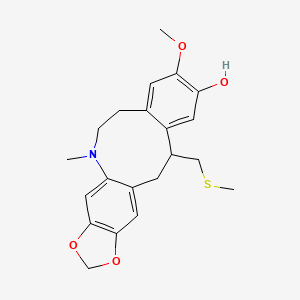
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol is a complex organic compound with a unique structure that includes a benzodioxole ring fused to a benzoazonin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the benzodioxole ring through a cyclization reaction.
- Introduction of the methoxy and methylthio groups via substitution reactions.
- Construction of the benzoazonin ring system through a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce compounds with additional hydroxyl or carbonyl groups, while substitution reactions could yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound may be used to study the effects of its unique structural features on biological systems. It could serve as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol include other benzodioxole and benzoazonin derivatives. These compounds share structural features with the target compound but may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
58939-39-2 |
|---|---|
Molekularformel |
C21H25NO4S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
7-methoxy-12-methyl-3-(methylsulfanylmethyl)-16,18-dioxa-12-azatetracyclo[11.7.0.04,9.015,19]icosa-1(20),4,6,8,13,15(19)-hexaen-6-ol |
InChI |
InChI=1S/C21H25NO4S/c1-22-5-4-13-7-19(24-2)18(23)9-16(13)15(11-27-3)6-14-8-20-21(10-17(14)22)26-12-25-20/h7-10,15,23H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
SHZPKHCRSMQQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(CC3=CC4=C(C=C31)OCO4)CSC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



